2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
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Description
2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S3 and its molecular weight is 467.62. The purity is usually 95%.
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Scientific Research Applications
Potential Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
One significant area of application for thieno[3,2-d]pyrimidine derivatives is in the development of dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These enzymes are crucial for DNA synthesis and repair, making them targets for anticancer therapies. A study by Gangjee et al. (2008) synthesized a series of compounds as potential dual inhibitors, with some demonstrating potent inhibitory activities against human TS and DHFR. These findings suggest that derivatives of thieno[3,2-d]pyrimidine could be explored further for their therapeutic potential in treating cancer (Gangjee et al., 2008).
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antitumor activities. Hafez and El-Gazzar (2017) synthesized a series of novel compounds, some of which showed potent anticancer activity comparable to that of doxorubicin on various human cancer cell lines. This research underscores the potential of thieno[3,2-d]pyrimidine derivatives as leads for developing new anticancer agents (Hafez & El-Gazzar, 2017).
Synthesis and Cytotoxic Activity
The synthesis of novel thieno[3,2-d]pyrimidine derivatives and their evaluation for cytotoxic activities against cancer cell lines have been explored. Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, resulting in compounds that exhibited cancer cell growth inhibition. This highlights the versatility of thieno[3,2-d]pyrimidine scaffolds in generating compounds with potential anticancer properties (Al-Sanea et al., 2020).
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S3/c1-15-6-8-16(9-7-15)13-26-22(28)21-19(10-11-30-21)25-23(26)31-14-20(27)24-17-4-3-5-18(12-17)29-2/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISGBRXJEWUAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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